1-(tert-butyl)-1H-pyrrol-2-amine
Description
1-(tert-butyl)-1H-pyrrol-2-amine is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 2-position. The pyrrole ring’s aromaticity, combined with the electron-donating tert-butyl group, imparts unique steric and electronic properties to this compound. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of ligands and bioactive molecules due to its reactive amine moiety and bulky substituent .
Properties
CAS No. |
173853-67-3 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-tert-butylpyrrol-2-amine |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)10-6-4-5-7(10)9/h4-6H,9H2,1-3H3 |
InChI Key |
SNOLYWPZJMDJIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=CC=C1N |
Canonical SMILES |
CC(C)(C)N1C=CC=C1N |
Synonyms |
1H-Pyrrol-2-amine,1-(1,1-dimethylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol (CAS: 1341434-55-6)
- Structure: Contains a methyl-substituted pyrrole ring with an extended amino alcohol side chain.
- Key Differences : The absence of a tert-butyl group reduces steric hindrance, while the hydroxyl group enhances hydrophilicity.
- Applications : Used in pharmaceutical intermediates for drug candidates targeting neurological pathways .
5-(tert-butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 175202-10-5)
- Structure : Combines a pyrimidine core with a pyrrolidine ring and a tert-butyl sulfonyl group.
- Key Differences : The sulfonyl group introduces electron-withdrawing effects, reducing the basicity of the amine compared to the target compound.
- Applications : Explored in kinase inhibitors due to its dual heterocyclic framework .
Pyrazole Derivatives
1-(tert-butyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 442850-72-8)
tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine
- Structure : Ethyl-substituted pyrazole linked to a tert-butylamine group.
- Key Differences : The ethyl group increases flexibility, while the tert-butylamine side chain offers steric shielding.
- Applications : Intermediate in agrochemicals, particularly herbicides .
Benzimidazole Derivatives
(3-tert-butylphenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-amine
- Structure : Benzimidazole core fused with imidazole and pyridine rings, substituted with tert-butylphenyl groups.
- Key Differences : Extended π-conjugation and multiple heteroatoms enhance binding affinity to biological targets.
- Applications : Investigated in anticancer drug discovery for kinase inhibition .
Comparative Data Table
*Estimated based on structural complexity.
Research Findings and Implications
- Steric Effects : The tert-butyl group in this compound enhances steric shielding, reducing unwanted side reactions in synthetic pathways compared to methyl-substituted analogs .
- Electronic Properties : Pyrrole-based amines exhibit higher electron density at the amine site than pyrazole derivatives, favoring nucleophilic reactions .
- Biological Activity : Benzimidazole derivatives with tert-butyl groups show superior target selectivity in kinase inhibition due to their rigid, multi-heterocyclic frameworks .
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